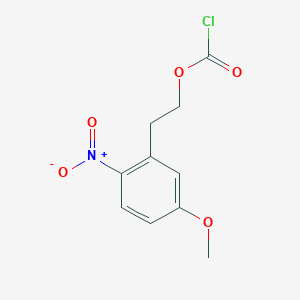
2-(5-Methoxy-2-nitrophenyl)ethyl carbonochloridate
Cat. No. B8588832
Key on ui cas rn:
179691-27-1
M. Wt: 259.64 g/mol
InChI Key: WKXAQUKPPFKQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763599
Procedure details


Phosgene was introduced in a solution of 2-(5-methoxy-2-nitrophenyl)ethanol (3.0 g, 15 mmol) in THF (40 ml, dist. over CaH2) at room temperature under stirring. After 2.5 h the excess phosgene and the solvent were removed by distillation in a high vacuum. 2-(5-methoxy-2-nitrophenyl)ethoxycarbonyl chloride (3.72 g, 96%) was obtained as a yellow oil.

Name
2-(5-methoxy-2-nitrophenyl)ethanol
Quantity
3 g
Type
reactant
Reaction Step One



Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH2:13][CH2:14][OH:15])[CH:12]=1>C1COCC1>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH2:13][CH2:14][O:15][C:1]([Cl:4])=[O:2])[CH:12]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent were removed by distillation in a high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C(C1)CCOC(=O)Cl)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.72 g | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
